![molecular formula C35H64O7 B14055624 (5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone CAS No. 134955-48-9](/img/structure/B14055624.png)
(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone
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Overview
Description
The compound (5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone is a complex organic molecule with a unique structure It features multiple hydroxyl groups and a furanone ring, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone involves multiple steps, typically starting with the preparation of the furanone ring. This can be achieved through a series of aldol condensations and cyclizations. The hydroxyl groups are introduced via selective reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as chromatography and crystallization would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The furanone ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the furanone ring can produce tetrahydrofuran derivatives.
Scientific Research Applications
(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it exhibits bioactivity.
Industry: Its properties might make it useful in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which (5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies involving molecular docking, biochemical assays, and cellular experiments would be necessary to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(-)-Carvone: A monoterpene found in spearmint with bioactive properties.
Trifluorotoluene: An organic compound used as a specialty solvent and synthetic intermediate.
Valacyclovir Related Compound G: A reference standard used in pharmaceutical research.
Uniqueness
(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone: stands out due to its complex structure, which includes multiple hydroxyl groups and a furanone ring. This complexity may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
134955-48-9 |
---|---|
Molecular Formula |
C35H64O7 |
Molecular Weight |
596.9 g/mol |
IUPAC Name |
(2S)-4-[(2R)-2-hydroxy-7-[(2S,5S)-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(37)32(38)22-23-33(39)34-24-21-30(42-34)19-16-14-15-18-29(36)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
VFRBLIGIRLWBKM-DILKLTJASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H]([C@H](CC[C@@H]([C@@H]1CC[C@@H](O1)CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Origin of Product |
United States |
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